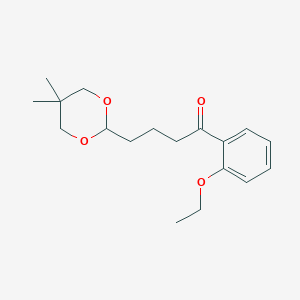![molecular formula C9H8N2O2 B1360859 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid CAS No. 1000342-75-5](/img/structure/B1360859.png)
4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid” is a heterocyclic compound . It is a part of the pyrrolopyridine family, which is known for its wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for “4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid” were not found, similar compounds have been synthesized through multi-component reactions . These reactions often involve aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles .Molecular Structure Analysis
The molecular structure of “4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid” consists of a pyrrole ring fused to a pyridine ring . The empirical formula is C9H8N2O2, and the molecular weight is 176.17 .Applications De Recherche Scientifique
Synthesis and Reactivity
4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid and its derivatives are key intermediates in synthetic organic chemistry, particularly in the synthesis of heterocyclic compounds. For example, a study described the synthesis and reactions of 4-oxiranylmethylfuro[3,2-b]pyrroles and their benzo derivatives, showcasing the versatility of pyrrole derivatives in creating complex heterocyclic structures (Krutošíková et al., 2001). Additionally, the synthesis of 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo-[3,2-b]pyridine-3-carboxylic acids through three-component condensation demonstrates the compound's role in constructing pyrrolopyridine frameworks (Lichitsky et al., 2010).
Catalysis and Chemical Transformations
The compound has been employed in catalytic processes and chemical transformations, illustrating its utility in facilitating complex chemical reactions. For instance, ammonium acetate-promoted one-pot tandem Aldol condensation/aza-addition reactions were developed for the synthesis of 2,3,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-ones, highlighting its role in promoting efficient synthetic pathways (Zhang et al., 2017).
Material Science and Nanotechnology
In material science and nanotechnology, derivatives of 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid have been explored for their potential applications. For example, pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles were synthesized and characterized, demonstrating the compound's utility in creating functional materials for catalysis and potentially other applications in nanotechnology (Asghari & Mohammadnia, 2016).
Bioactive Compound Synthesis
The compound's derivatives have also been investigated for their bioactive properties, such as in the synthesis of molecules with potential antimicrobial activities. The synthesis and structural analysis of certain derivatives revealed insights into their interactions with biological targets, further underscoring the compound's relevance in medicinal chemistry (Nural et al., 2018).
Mécanisme D'action
Target of Action
The primary targets of 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid: interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound inhibits this process, thereby disrupting the signaling pathway .
Biochemical Pathways
The biochemical pathways affected by 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are involved in regulating cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, the compound disrupts these pathways, potentially leading to reduced tumor growth .
Pharmacokinetics
The pharmacokinetic properties of 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid It is noted that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
The molecular and cellular effects of 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid ’s action include the inhibition of cell proliferation and induction of apoptosis . Specifically, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Action Environment
The action environment of 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid can be influenced by various factors While specific environmental factors are not mentioned in the available literature, it is generally known that factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability
Propriétés
IUPAC Name |
4-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-8-6(9(12)13)4-11-7(8)2-3-10-5/h2-4,11H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCLXULQDPMSPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C(=CN2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646752 |
Source


|
| Record name | 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
CAS RN |
1000342-75-5 |
Source


|
| Record name | 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![9-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyryl]phenanthrene](/img/structure/B1360787.png)




